molecular formula C16H15NO B3010996 4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzaldehyde CAS No. 347325-40-0

4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzaldehyde

Cat. No.: B3010996
CAS No.: 347325-40-0
M. Wt: 237.302
InChI Key: MNXZNQDPLSPRGP-UHFFFAOYSA-N
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Description

4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzaldehyde: is an organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of an isoindoline ring fused to a benzaldehyde moiety, with a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzaldehyde typically involves the condensation of an aromatic primary amine with a phthalic anhydride derivative. One common method is the reaction of 2-methylbenzaldehyde with phthalic anhydride in the presence of a suitable catalyst, such as sulfuric acid or polyphosphoric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate isoindoline-1,3-dione, which is subsequently reduced to the desired isoindoline derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites or metal-organic frameworks, can also be employed to facilitate the reaction and improve selectivity. Additionally, solvent-free or green chemistry approaches may be adopted to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide or chlorosulfonic acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzoic acid.

    Reduction: 4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used (e.g., nitro, sulfonyl, or halogenated compounds).

Scientific Research Applications

4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex isoindoline derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The compound may also interact with cellular receptors or proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-dihydro-2H-isoindol-2-yl)butanoic acid
  • 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
  • 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile

Uniqueness

4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzaldehyde is unique due to the presence of a methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other isoindoline derivatives and may contribute to its specific applications and properties.

Properties

IUPAC Name

4-(1,3-dihydroisoindol-2-yl)-2-methylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-12-8-16(7-6-15(12)11-18)17-9-13-4-2-3-5-14(13)10-17/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXZNQDPLSPRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CC3=CC=CC=C3C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197507
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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